An In-depth Technical Guide to 4,4,5,5,6,6,6-Heptafluorohexan-2-one
An In-depth Technical Guide to 4,4,5,5,6,6,6-Heptafluorohexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 4,4,5,5,6,6,6-heptafluorohexan-2-one, a fluorinated ketone with potential applications as a building block in the synthesis of complex fluorinated molecules. While this compound is noted in chemical databases, detailed experimental data in the public domain is scarce. This guide, therefore, synthesizes available information with well-established principles of organic chemistry to provide a predictive and practical resource for researchers.
Core Identifiers and Chemical Properties
4,4,5,5,6,6,6-Heptafluorohexan-2-one is a partially fluorinated aliphatic ketone. The presence of the heptafluoropropyl group significantly impacts the molecule's physical and chemical properties.
| Identifier | Value |
| CAS Number | 136909-72-3 |
| Molecular Formula | C₆H₅F₇O |
| Molecular Weight | 226.09 g/mol |
| IUPAC Name | 4,4,5,5,6,6,6-Heptafluorohexan-2-one |
| Canonical SMILES | CC(=O)CC(C(C(F)(F)F)(F)F)(F)F |
| InChI Key | HXAYZDVVQAKLDA-UHFFFAOYSA-N |
Predicted Physical Properties:
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Appearance: Likely a colorless liquid.
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Boiling Point: The presence of the fluorinated chain will increase its volatility compared to non-fluorinated hexanone. The boiling point is expected to be in the range of 100-130 °C.
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Density: Expected to be significantly higher than water, likely in the range of 1.4-1.5 g/mL.
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Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Synthesis and Mechanistic Considerations
A specific, peer-reviewed synthesis protocol for 4,4,5,5,6,6,6-heptafluorohexan-2-one is not prominently available. However, its synthesis can be logically approached through established methods for the formation of carbon-carbon bonds involving perfluoroalkyl groups. A plausible and common strategy would be the addition of a heptafluoropropyl nucleophile to a suitable three-carbon electrophile.
One potential synthetic route is the reaction of a heptafluoropropyl organometallic reagent with a derivative of acetoacetic acid or acetone. For instance, the addition of heptafluoropropyl magnesium bromide (C₃F₇MgBr) or heptafluoropropyl lithium (C₃F₇Li) to an activated acetone equivalent could yield the target ketone.
Another viable approach involves the use of a perfluoroalkyl radical precursor. The radical addition of perfluoro-1-iodopropane to a suitable alkene, followed by oxidation, could lead to the desired ketone.
A Plausible Experimental Protocol (Hypothetical):
The following is a hypothetical, yet chemically sound, protocol based on known transformations.
Reaction: Grignard addition of heptafluoropropyl magnesium bromide to acetylacetone, followed by acidic workup and decarboxylation.
Step 1: Formation of the Grignard Reagent In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromo-1,1,2,2,3,3,3-heptafluoropropane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.
Step 2: Nucleophilic Addition The flask containing the newly formed heptafluoropropyl magnesium bromide is cooled in an ice bath. A solution of acetylacetone in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Step 3: Workup and Decarboxylation The reaction is quenched by the slow addition of a cold, dilute aqueous solution of a non-oxidizing acid (e.g., hydrochloric acid or sulfuric acid). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then heated in the presence of an acid catalyst to effect decarboxylation, yielding 4,4,5,5,6,6,6-heptafluorohexan-2-one.
Step 4: Purification The final product can be purified by fractional distillation under reduced pressure.
Caption: A plausible synthetic workflow for 4,4,5,5,6,6,6-heptafluorohexan-2-one.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the methyl and methylene protons.
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CH₃ group (H-1): A singlet is expected for the three equivalent protons of the methyl group. Due to the electron-withdrawing effect of the adjacent carbonyl group, this signal should appear in the downfield region, likely around δ 2.2-2.4 ppm .
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CH₂ group (H-3): The two protons of the methylene group are adjacent to a highly fluorinated carbon. The strong electron-withdrawing effect of the heptafluoropropyl group will cause a significant downfield shift. This signal is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms on C-4. The predicted chemical shift is in the range of δ 2.8-3.2 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
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C-1 (CH₃): Expected to appear in the range of δ 25-35 ppm .
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C-2 (C=O): The carbonyl carbon will be significantly downfield, with a predicted chemical shift of δ 200-210 ppm .
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C-3 (CH₂): This carbon is adjacent to the fluorinated chain and will be shifted downfield, likely in the range of δ 35-45 ppm . It will also exhibit coupling to the adjacent fluorine atoms.
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C-4, C-5, C-6 (CF₂, CF₂, CF₃): These carbons will appear as complex multiplets due to C-F coupling and will be in the range of δ 105-125 ppm .
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show distinct signals for the CF₃ and the two CF₂ groups.
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CF₃ group (F-6): A triplet is expected due to coupling with the adjacent CF₂ group, appearing around δ -81 ppm (relative to CFCl₃).
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CF₂ group (F-5): A multiplet is expected due to coupling with the CF₃ and the other CF₂ group, likely in the region of δ -125 to -127 ppm .
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CF₂ group (F-4): A multiplet is expected due to coupling with the CF₂ group at C-5 and the CH₂ group at C-3, appearing around δ -115 to -120 ppm .
Caption: Predicted spectroscopic features of 4,4,5,5,6,6,6-heptafluorohexan-2-one.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226 . Common fragmentation patterns for ketones would be expected.
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Alpha-cleavage: Loss of a methyl radical (•CH₃) would result in a fragment at m/z 211 . Cleavage of the C3-C4 bond would lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43 and a fragment corresponding to the loss of the heptafluoropropyl radical at m/z 57 .
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McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is not favored in this structure.
Infrared Spectroscopy
The IR spectrum will be dominated by the strong absorption of the carbonyl group and the C-F bonds.
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C=O stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . The electron-withdrawing heptafluoropropyl group will likely shift this to a higher frequency compared to a non-fluorinated ketone.
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C-F stretch: Strong, broad absorption bands are expected in the region of 1100-1300 cm⁻¹ , characteristic of fluorinated alkanes.
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C-H stretch: Absorptions for the sp³ C-H bonds of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Inhalation: May cause respiratory tract irritation.
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Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
Applications in Research and Drug Development
Fluorinated ketones are valuable intermediates in organic synthesis. 4,4,5,5,6,6,6-Heptafluorohexan-2-one can serve as a building block for introducing the heptafluoropropyl moiety into more complex molecules.
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Synthesis of Fluorinated Heterocycles: The ketone functionality can be used as a handle for cyclization reactions to form fluorinated heterocycles, which are common motifs in pharmaceuticals.
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Wittig and Horner-Wadsworth-Emmons Reactions: The carbonyl group can undergo olefination reactions to create fluorinated alkenes.
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Reductive Amination: Reaction with amines in the presence of a reducing agent can lead to the synthesis of fluorinated amines.
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Asymmetric Synthesis: The ketone can be a substrate for asymmetric reduction or addition reactions to generate chiral fluorinated alcohols or other stereochemically defined products.
The introduction of the heptafluoropropyl group can enhance the biological activity and pharmacokinetic properties of a lead compound in drug discovery programs.
Conclusion
4,4,5,5,6,6,6-Heptafluorohexan-2-one is a potentially useful, yet under-characterized, fluorinated building block. This guide provides a foundational understanding of its identifiers, predicted properties, plausible synthesis, and expected spectroscopic features. As research in fluorinated compounds continues to expand, it is anticipated that more detailed experimental data for this and similar molecules will become available, further enabling their application in the development of novel pharmaceuticals and advanced materials. Researchers are encouraged to perform thorough characterization and safety assessments before use.
References
The following references provide general context for the synthesis and characterization of fluorinated organic compounds, as specific literature on 4,4,5,5,6,6,6-heptafluorohexan-2-one is limited.
